Cas no 1517319-34-4 (2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine)

2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine is a bicyclic tertiary amine compound featuring a tropane-derived structural core. Its unique azabicyclic framework imparts rigidity and stereochemical specificity, making it a valuable intermediate in pharmaceutical and organic synthesis. The presence of the diethylaminoethyl side chain enhances its potential as a precursor for bioactive molecules, particularly in the development of CNS-targeting agents. The compound's well-defined stereochemistry and functional group compatibility allow for selective modifications, facilitating its use in medicinal chemistry research. Its stability under standard conditions ensures reliable handling and storage, while its structural features enable exploration of receptor-binding interactions. This compound is primarily utilized in academic and industrial research settings for drug discovery applications.
2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine structure
1517319-34-4 structure
商品名:2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine
CAS番号:1517319-34-4
MF:C13H26N2
メガワット:210.358943462372
CID:6158423
PubChem ID:79615623

2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine 化学的及び物理的性質

名前と識別子

    • CS-0298146
    • 1517319-34-4
    • 2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine
    • (2-{8-azabicyclo[3.2.1]octan-3-yl}ethyl)diethylamine
    • AKOS018172057
    • EN300-714621
    • インチ: 1S/C13H26N2/c1-3-15(4-2)8-7-11-9-12-5-6-13(10-11)14-12/h11-14H,3-10H2,1-2H3
    • InChIKey: MBXIRJJESLSTDT-UHFFFAOYSA-N
    • ほほえんだ: N1C2CCC1CC(CCN(CC)CC)C2

計算された属性

  • せいみつぶんしりょう: 210.209598838g/mol
  • どういたいしつりょう: 210.209598838g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-714621-5.0g
(2-{8-azabicyclo[3.2.1]octan-3-yl}ethyl)diethylamine
1517319-34-4 95.0%
5.0g
$2028.0 2025-03-12
Enamine
EN300-714621-2.5g
(2-{8-azabicyclo[3.2.1]octan-3-yl}ethyl)diethylamine
1517319-34-4 95.0%
2.5g
$1370.0 2025-03-12
Enamine
EN300-714621-0.05g
(2-{8-azabicyclo[3.2.1]octan-3-yl}ethyl)diethylamine
1517319-34-4 95.0%
0.05g
$587.0 2025-03-12
Enamine
EN300-714621-0.5g
(2-{8-azabicyclo[3.2.1]octan-3-yl}ethyl)diethylamine
1517319-34-4 95.0%
0.5g
$671.0 2025-03-12
Enamine
EN300-714621-0.1g
(2-{8-azabicyclo[3.2.1]octan-3-yl}ethyl)diethylamine
1517319-34-4 95.0%
0.1g
$615.0 2025-03-12
Enamine
EN300-714621-0.25g
(2-{8-azabicyclo[3.2.1]octan-3-yl}ethyl)diethylamine
1517319-34-4 95.0%
0.25g
$642.0 2025-03-12
Enamine
EN300-714621-10.0g
(2-{8-azabicyclo[3.2.1]octan-3-yl}ethyl)diethylamine
1517319-34-4 95.0%
10.0g
$3007.0 2025-03-12
Enamine
EN300-714621-1.0g
(2-{8-azabicyclo[3.2.1]octan-3-yl}ethyl)diethylamine
1517319-34-4 95.0%
1.0g
$699.0 2025-03-12

2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine 関連文献

2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amineに関する追加情報

Introduction to 2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine (CAS No. 1517319-34-4)

The compound 2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine, identified by its CAS number 1517319-34-4, represents a significant advancement in the field of medicinal chemistry and pharmacology. This novel amine derivative features a structurally complex bicyclic framework, incorporating an azabicyclo[3.2.1]octane moiety, which has garnered considerable attention for its potential biological activity and mechanistic insights.

The bicyclic scaffold of 8-Azabicyclo[3.2.1]octan-3-yl is known for its rigid three-dimensional structure, which can modulate the binding affinity and selectivity of the compound toward biological targets. This structural motif has been extensively explored in drug discovery due to its ability to mimic natural product scaffolds and provide unique pharmacophoric properties. The introduction of ethyl and diethylamino substituents further enhances the compound's chemical diversity, enabling fine-tuning of its physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Recent studies have highlighted the importance of azabicycloalkanes in the development of bioactive molecules. These heterocyclic systems exhibit remarkable stability under various physiological conditions, making them ideal candidates for therapeutic applications. The incorporation of nitrogen atoms into the bicyclic core introduces basic functionalities that can interact with acidic or polar residues on protein targets, thereby facilitating receptor binding and modulating signaling pathways.

In the context of drug discovery, N,N-diethylethan-1-amine side chains are often employed to enhance solubility and improve pharmacokinetic profiles. This particular substitution pattern has been observed in several clinically approved drugs, where it contributes to favorable drug-like properties such as reduced toxicity and improved bioavailability. The combination of these structural elements in 2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine suggests a promising candidate for further investigation.

Current research in medicinal chemistry emphasizes the development of innovative molecular architectures that can overcome existing challenges in drug design, such as target engagement and resistance mechanisms. The unique structural features of CAS No. 1517319-34-4 position it as a valuable scaffold for exploring novel therapeutic strategies. Computational modeling and virtual screening have been instrumental in identifying promising derivatives, leveraging the three-dimensional topology of the bicyclic system to predict binding interactions with biological targets.

The azabicyclo[3.2.1]octane core provides a rigid template that can be functionalized to achieve high specificity for biological receptors. This structural motif has been implicated in various pharmacological actions, including modulation of neurotransmitter systems and inhibition of enzyme activity. The presence of secondary amine functionalities allows for further derivatization, enabling the synthesis of libraries of analogs with tailored biological activities.

Advances in synthetic methodologies have made it feasible to construct complex heterocyclic systems like 8-Azabicyclo[3.2.1]octan-3-yl derivatives with high precision and yield. Techniques such as transition-metal-catalyzed cycloadditions and intramolecular reactions have streamlined the synthesis of these intricate structures, reducing both cost and time associated with their preparation. This accessibility has spurred interest in exploring their potential applications in medicine.

The pharmacological profile of 2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine remains under active investigation, but preliminary data suggest promising interactions with key biological pathways relevant to neurological disorders, inflammation, and cancer metabolism. The rigid bicyclic core ensures optimal positioning of functional groups relative to potential binding sites on macromolecular targets, which is critical for achieving high affinity and selectivity.

One notable aspect of this compound is its potential to serve as a lead molecule for structure-based drug design (SBDD). High-resolution crystal structures or computational docking studies could provide insights into how this molecule interacts with its target proteins at an atomic level. Such detailed mechanistic understanding is essential for optimizing potency while minimizing off-target effects—a critical consideration in modern drug development.

The versatility of CAS No. 1517319-34-4 extends beyond traditional small-molecule therapeutics; it also holds promise for developing novel biomaterials or functional polymers where its unique structural rigidity could be exploited to impart specific properties to synthetic matrices used in medical applications.

In conclusion,2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine represents a structurally sophisticated entity with significant potential in pharmaceutical research and development。 Its complex architecture combines favorable physicochemical properties with opportunities for diverse biological interactions, making it an exciting subject for further exploration。 As synthetic methodologies continue to evolve, access to such intricate molecular frameworks will only expand, paving the way for innovative therapeutic solutions derived from nature-inspired scaffolds。

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